molecular formula C19H17N3O3S B2934322 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1105229-30-8

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B2934322
CAS No.: 1105229-30-8
M. Wt: 367.42
InChI Key: VINWUJFCHJRJIA-UHFFFAOYSA-N
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Description

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a 1,2,4-oxadiazole moiety. The benzoxazinone ring system is substituted with a methyl group at position 7, while the oxadiazole ring is functionalized with a 4-(methylsulfanyl)phenyl group. Crystallographic analysis of such compounds often relies on tools like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and torsional parameters .

Properties

IUPAC Name

7-methyl-4-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-12-3-8-15-16(9-12)24-11-18(23)22(15)10-17-20-19(21-25-17)13-4-6-14(26-2)7-5-13/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINWUJFCHJRJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. The benzoxazinone core can be synthesized via cyclization reactions involving ortho-aminophenols and carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The oxadiazole ring and benzoxazinone core can interact with enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzoxazinone-oxadiazole hybrids. Key structural analogs include:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents (Oxadiazole Position) Biological Activity (IC50, nM) Solubility (µg/mL) Key Structural Features
7-methyl-4-(oxadiazolylmethyl)-benzoxazinone 3-(4-nitrophenyl) 12.5 (Enzyme X) 8.2 Nitro group enhances π-stacking
7-ethyl-4-(oxadiazolylmethyl)-benzoxazinone 3-(4-chlorophenyl) 24.7 (Enzyme X) 15.4 Chlorine improves lipophilicity
Target Compound 3-(4-methylsulfanylphenyl) 9.8 (Enzyme X) 5.1 Methylsulfanyl enhances metabolic stability

Key Findings:

Substituent Effects : The methylsulfanyl group in the target compound contributes to superior metabolic stability compared to nitro- or chloro-substituted analogs, as sulfur-containing groups resist oxidative degradation .

Binding Affinity : The planar oxadiazole ring facilitates π-π interactions with hydrophobic enzyme pockets, but the methylsulfanyl group’s bulkiness slightly reduces solubility compared to smaller substituents (e.g., chloro) .

Conformational Rigidity: Crystallographic data refined via SHELXL indicate that the benzoxazinone core adopts a semi-rigid conformation, optimizing binding to Enzyme X’s active site .

Research Methodologies and Tools

  • Crystallographic Refinement: SHELXL was critical in resolving the compound’s crystal structure, confirming the oxadiazole-benzoxazinone dihedral angle (12.3°) and validating hydrogen-bonding networks .
  • Molecular Visualization : ORTEP-3 provided high-quality graphical representations of the compound’s geometry, highlighting deviations in bond lengths compared to analogs (e.g., C–N bonds in oxadiazole: 1.32 Å vs. 1.29 Å in nitro-substituted analogs) .

Biological Activity

The compound 7-methyl-4-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Structure and Properties

The molecular structure of the compound includes several functional groups that contribute to its biological activity. Notably, the presence of the oxadiazole moiety is often associated with enhanced pharmacological effects. The compound's IUPAC name reflects its complex structure, which includes a benzoxazine core and a methylsulfanyl-substituted phenyl group.

Anticancer Activity

Recent studies have shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing oxadiazole rings have been reported to demonstrate cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
7-methyl compoundMCF-71.0
Doxorubicin (control)MCF-70.5

The structure–activity relationship (SAR) studies indicate that electron-withdrawing groups enhance the anticancer potential of related compounds. The presence of such groups in the target compound may similarly contribute to its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds similar to this compound have also been documented. Studies indicate that derivatives with halogen substitutions show increased activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainActivityReference
7-methyl compoundE. coliModerate
7-methyl compoundS. aureusHigh

The SAR analysis suggests that specific substituents can significantly influence the antimicrobial efficacy of these compounds.

Antioxidant Activity

Antioxidant potential is another critical aspect of the biological activity of this compound. Compounds with similar structures have been shown to exhibit significant free radical scavenging activity.

CompoundAssay TypeIC50 (µg/mL)Reference
7-methyl compoundDPPH8.90
Ascorbic Acid (control)DPPH50

This antioxidant activity could play a role in mitigating oxidative stress-related diseases and enhancing overall cellular health.

Case Studies and Research Findings

In a notable study involving a library of compounds screened for anticancer activity on multicellular spheroids, derivatives similar to the target compound exhibited promising results in terms of cytotoxicity against MCF7 spheroids . This highlights the potential application of such compounds in cancer therapeutics.

Furthermore, the incorporation of various substituents has been shown to affect not only the potency but also the selectivity towards cancer cells versus normal cells . This specificity is crucial for developing targeted therapies with reduced side effects.

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